molecular formula C10H9NO4 B2392844 8-Methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carbaldehyde CAS No. 711021-34-0

8-Methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carbaldehyde

Cat. No.: B2392844
CAS No.: 711021-34-0
M. Wt: 207.185
InChI Key: VRFTUNCTZIVONI-UHFFFAOYSA-N
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Description

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde is a chemical compound with a complex structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted benzaldehyde with an amine and a carbonyl compound under acidic or basic conditions to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-8-3-6(4-12)2-7-10(8)15-5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFTUNCTZIVONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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